molecular formula C13H8Br2O B2924712 Bis(3-bromophenyl)methanone CAS No. 25032-74-0

Bis(3-bromophenyl)methanone

Cat. No.: B2924712
CAS No.: 25032-74-0
M. Wt: 340.014
InChI Key: QBNTVYGGZGPJDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)methanone typically involves the bromination of benzophenone. One common method is the direct bromination of benzophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the meta positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(3-bromophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Reduction Reactions: The primary product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Bis(3-bromophenyl)methanone, also known as 3,3'-Dibromobenzophenone, is a symmetrical diaryl ketone with a variety of applications in scientific research and industrial settings . This compound consists of a central ketone group flanked by two bromophenyl groups, with bromine atoms at the meta positions of the phenyl rings.

Scientific Research Applications

  • Organic Synthesis: this compound serves as a valuable building block in organic synthesis for creating more complex molecules.
  • Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of bis(3-bromophenyl)methane can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colon and pancreatic cancer cells.
  • Pharmaceutical Intermediate: Ongoing research explores its potential as a pharmaceutical intermediate.
  • Specialty Chemicals and Materials: It is used in the production of specialty chemicals and materials like polymers and dyes.

This compound's biological activity has garnered attention, particularly in antimicrobial and anticancer research. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in cancer cell lines. For instance, 1,1-bis(3-indolyl)-1-(p-bromophenyl)methane has been shown to repress survivin expression, a protein associated with tumor growth and resistance to apoptosis.

Preparation Methods

The synthesis of this compound typically involves the bromination of benzophenone. A common method is the direct bromination of benzophenone using bromine in the presence of a catalyst like iron(III) bromide, under controlled conditions to ensure selective bromination at the meta positions. In industrial settings, continuous flow reactors can scale up the production of this compound, allowing for better control over reaction conditions, and leading to higher yields and purity.

Antineoplastic Activity Case Study

Comparison with Similar Compounds

    Benzophenone: The parent compound of Bis(3-bromophenyl)methanone, lacking the bromine substitutions.

    4,4’-Dibromobenzophenone: A similar compound with bromine atoms substituted at the para positions.

    3,3’-Dichlorobenzophenone: A related compound with chlorine atoms instead of bromine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

Bis(3-bromophenyl)methanone, also known as a symmetrical difenylketone, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 25032-74-0
  • Molecular Formula : C13H8Br2O

The compound belongs to the class of aryl-phenylketones, which are known for their diverse biological activities. Its structure features two brominated phenyl groups attached to a central carbonyl group, which may influence its interaction with biological targets.

Research indicates that this compound interacts with various biological pathways, primarily through its effects on cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the activation of prodrugs. The compound's ability to permeate biological membranes suggests high gastrointestinal absorption and potential central nervous system effects due to its capacity to cross the blood-brain barrier.

Anticancer Properties

Several studies have highlighted the compound's anticancer potential:

  • In Vitro Studies :
    • A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and colon cancer (HCT116). The compound demonstrated up to 89% inhibition of cell growth in specific assays .
    • The Sulforhodamine B (SRB) assay was employed to evaluate cell viability, revealing that the compound's derivatives showed selective activity against multiple cancer types, including leukemia and melanoma .
  • Mechanistic Insights :
    • The compound's antineoplastic activity is believed to be linked to its structural features, which enhance interactions with cellular targets involved in proliferation and apoptosis. Specifically, halogen substitutions (like bromine) have been shown to increase selectivity for certain cancer cell lines .

Antimicrobial Activity

Research also suggests that this compound possesses antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although detailed mechanisms remain under investigation. The presence of bromine atoms may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.

Table 1: Inhibitory Effects of this compound on Cancer Cell Lines

Cell Line% InhibitionReference
A549 (Lung)73%
HCT116 (Colon)89%
CCRF-CEM (Leukemia)82%
MOLT-4 (Leukemia)60%

Case Study 1: Antitumor Activity Evaluation

A comprehensive evaluation was conducted on this compound derivatives using a panel of 60 human cancer cell lines derived from various tissues. The findings indicated that compounds with brominated phenyl groups exhibited enhanced antitumor activity compared to their non-brominated counterparts. Notably, the study highlighted structure-activity relationships that suggest modifications can lead to improved efficacy against specific cancer types .

Case Study 2: Mechanistic Studies on Cytochrome P450 Interaction

Another significant study focused on the interaction of this compound with cytochrome P450 enzymes. It was found that the compound could modulate enzyme activity, potentially altering pharmacokinetics and drug interactions in vivo. This aspect is crucial for understanding both therapeutic applications and potential side effects in drug development.

Properties

IUPAC Name

bis(3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNTVYGGZGPJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

MnO2 (21.61 g, 249 mmol) was added to a solution of bis(3-bromophenyl)methanol (8.4 g, 24.5 mmol) in dichloromethane (80 mL). The mixture was stirred at 25° C. for 12 h and then filtered. The filter cake was washed with dichloromethane (60 mL×5). The filtrate was concentrated to afford 7.6 g of the title compound (22.3 mmol, 90%). LC/MS: [M+1]=341. 1H NMR (DMSO-d6), 400 MHz: δ 7.52-7.56 (m, 2H), 7.71 (d, 2H, J=7.2 Hz), 7.88-7.92 (m, 4H).
Quantity
8.4 g
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reactant
Reaction Step One
Quantity
80 mL
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solvent
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Name
Quantity
21.61 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

Bis(3-bromophenyl) ketone thiosemicarbazone (14) Into a round bottom flask containing the appropriate ketone (1.044 g, 3.07 mmol), 35 mL of anhydrous methanol were added and the solution was refluxed for about 15 minutes. To the warm ketone solution, thiosemicarbazide (0.294 g, 3.23 mmol) and 1% solution of HOAc (1.5 mL) were added. The reaction mixture was refluxed under nitrogen atmosphere for 46 h, at which point, the solvent was evaporated and, the crude reaction mixture was purified by flash chromatography (20% EtOAc/80% hex) to obtain 0.231 g (0.559 mmol) of the product in an 18% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
1.044 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.294 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
18%

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